A Technical Guide to the Chemical Properties of (-)-Dibenzoyltartaric Acid
A Technical Guide to the Chemical Properties of (-)-Dibenzoyltartaric Acid
For Researchers, Scientists, and Drug Development Professionals
(-)-Dibenzoyltartaric acid, a derivative of L-(-)-tartaric acid, is a paramount chiral resolving agent in the fields of chemistry and pharmacology. Its ability to form diastereomeric salts with racemic mixtures, particularly amines, makes it an indispensable tool in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and application protocols.
Core Chemical and Physical Properties
(-)-Dibenzoyltartaric acid is a white to off-white crystalline powder. It exists in both anhydrous and monohydrate forms, which exhibit different physical properties, most notably their melting points. The anhydrous form has a significantly higher melting point than its monohydrate counterpart. It is slightly soluble in water but shows good solubility in organic solvents like ethanol, methanol, and acetone.
| Property | (-)-Dibenzoyltartaric Acid (Anhydrous) | (-)-Dibenzoyltartaric Acid (Monohydrate) |
| Synonyms | (-)-Dibenzoyl-L-tartaric acid, L-DBTA | (-)-Dibenzoyl-L-tartaric acid monohydrate |
| CAS Number | 2743-38-6 | 62708-56-9[1] |
| Molecular Formula | C₁₈H₁₄O₈ | C₁₈H₁₆O₉[1] |
| Molecular Weight | 358.30 g/mol | 376.31 g/mol [1] |
| Appearance | White to off-white crystalline powder | White to off-white powder |
| Melting Point | 152-156 °C | 88-94 °C[2] |
| Specific Optical Rotation | [α]20/D ≈ -112° to -116° (c=1 to 9 in ethanol) | [α] ≈ -112° |
| Solubility | Water: Slightly soluble. Organic Solvents: Soluble in methanol, ethanol, acetone. | Methanol: Clearly soluble. |
| pKa | ~1.85 - 3.0 (Predicted/Estimated) | Not specified |
Spectroscopic Profile
The structural features of (-)-dibenzoyltartaric acid give rise to a characteristic spectroscopic signature.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the two benzoyl groups, typically in the range of 7.0-8.2 ppm. The two methine protons (-CH(O)-) on the tartaric acid backbone would appear as a singlet or two distinct doublets further downfield, typically around 5.8-6.0 ppm. The acidic protons of the carboxylic acid groups are broad and may exchange with deuterium (B1214612) in deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and carboxylic acid groups (typically 164-171 ppm), aromatic carbons (128-135 ppm), and the methine carbons of the tartaric acid core (around 73-74 ppm).[3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band from the carboxylic acid groups (around 2500-3300 cm⁻¹). Strong C=O stretching vibrations will be present from both the ester (around 1720 cm⁻¹) and carboxylic acid (around 1700 cm⁻¹) functionalities. C-O stretching and aromatic C-H and C=C bands will also be prominent.[5]
Synthesis and Chiral Resolution Protocols
Experimental Protocol: Synthesis of (-)-Dibenzoyltartaric Acid
A common and efficient method for synthesizing dibenzoyltartaric acid involves the reaction of tartaric acid with benzoyl chloride, followed by hydrolysis of the resulting anhydride (B1165640) intermediate.[6][7][8]
Materials:
-
L-(+)-Tartaric acid
-
Benzoyl chloride
-
Copper (II) sulfate (B86663) (catalyst)
-
Toluene (solvent)
-
Water
Procedure:
-
Reaction: Charge a reactor with L-(+)-tartaric acid and toluene. Add a catalytic amount of copper (II) sulfate with stirring.
-
Slowly add benzoyl chloride dropwise to the mixture. The reaction is typically continued for approximately 4 hours to form the L-dibenzoyl tartaric anhydride.[6]
-
Isolation of Anhydride: Upon completion, the resulting anhydride can be isolated by filtration.
-
Hydrolysis: Transfer the L-dibenzoyl tartaric anhydride to a separate reactor. Add an equal mass of water and toluene.
-
Heat the mixture to reflux and maintain for approximately 3 hours to facilitate complete hydrolysis.[6]
-
Isolation of Product: Cool the mixture to room temperature to allow the (-)-dibenzoyltartaric acid to crystallize. The final product is then isolated by filtration. This process can achieve yields of over 95%.[6]
Experimental Protocol: Chiral Resolution of a Racemic Amine
The primary application of (-)-dibenzoyltartaric acid is the separation of enantiomers from a racemic amine mixture. The protocol relies on the differential solubility of the formed diastereomeric salts.[9][10]
Materials:
-
Racemic amine
-
(-)-Dibenzoyltartaric acid (anhydrous or monohydrate)
-
Suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture)[11]
-
Aqueous base (e.g., 2M NaOH)
-
Organic extraction solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Aqueous acid (e.g., HCl) for recovery
Procedure:
-
Dissolution: In a flask, dissolve (-)-dibenzoyltartaric acid (typically 0.5 to 1.0 equivalents relative to the amine) in a minimal amount of a suitable solvent. Gentle heating may be necessary.
-
In a separate flask, dissolve the racemic amine in the same solvent.
-
Salt Formation: Slowly add the amine solution to the stirred solution of (-)-dibenzoyltartaric acid at room temperature.
-
Fractional Crystallization: Allow the mixture to cool slowly and stir. The less soluble diastereomeric salt will preferentially crystallize. The process can be aided by cooling in a refrigerator or ice bath.[12]
-
Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.
-
Liberation of Free Amine: Suspend the isolated crystalline salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane).
-
Add an aqueous base (e.g., 2M NaOH) and stir until the solid dissolves and the aqueous layer is basic. This neutralizes the chiral acid and liberates the free amine.
-
Extraction: Separate the organic layer containing the enantiomerically enriched amine. Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain the pure amine enantiomer.
-
Recovery of Resolving Agent: The aqueous layer containing the sodium salt of (-)-dibenzoyltartaric acid can be acidified with HCl to precipitate the resolving agent, which can be recovered by filtration for reuse.
References
- 1. Dibenzoyl-L-tartaric acid monohydrate | C18H16O9 | CID 2723865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zephyrsynthesis.com [zephyrsynthesis.com]
- 3. Dibenzoyl-L-tartaric acid(2743-38-6) 13C NMR spectrum [chemicalbook.com]
- 4. Dibenzoyl-D-tartaric acid(17026-42-5) 13C NMR spectrum [chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Dibenzoyl-L-tartaric acid synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis method of D-dibenzoyl tartaric acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
